molecular formula C22H14F4N4O2 B2583371 N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 921523-17-3

N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2583371
CAS RN: 921523-17-3
M. Wt: 442.374
InChI Key: QQQVELPSFLNWOG-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H14F4N4O2 and its molecular weight is 442.374. The purity is usually 95%.
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Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

This compound is part of studies exploring its potential to inhibit transcription factors NF-kappaB and AP-1, which are crucial in the regulation of immune responses and cellular growth. Research indicates that specific modifications to the pyrimidine portion of similar compounds can significantly impact their ability to inhibit these transcription factors. Such inhibitors are critical for developing new therapeutic agents for diseases where NF-kappaB and AP-1 play a key role (Palanki et al., 2000).

Antifungal Activity

The antifungal activity of pyrimidine derivatives, including those structurally related to N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide, has been investigated. These studies have shown that specific derivatives exhibit high antifungal activity against various fungal pathogens, highlighting their potential as antifungal agents (Wu et al., 2021).

Metabolism and Pharmacokinetics

Research into the metabolism of related antineoplastic tyrosine kinase inhibitors in patients with chronic myelogenous leukemia has provided insights into the metabolic pathways of these compounds in humans. This information is crucial for understanding their pharmacokinetics and optimizing their therapeutic efficacy (Gong et al., 2010).

Histone Deacetylase Inhibition

Compounds with similar structures have been explored for their ability to selectively inhibit histone deacetylases (HDACs), which play a significant role in regulating gene expression. Such inhibitors have potential applications in cancer therapy by modulating the acetylation status of histones and affecting gene expression (Zhou et al., 2008).

Analytical and Synthetic Applications

The synthesis and characterization of related compounds, including their use in analytical chemistry and as intermediates in organic synthesis, highlight the versatility of these pyrimidine derivatives. They serve as crucial components in the development of new synthetic methods and the production of other pharmacologically active compounds (Ye et al., 2012).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F4N4O2/c1-12-28-19-15(6-4-10-27-19)21(32)30(12)13-8-9-17(23)18(11-13)29-20(31)14-5-2-3-7-16(14)22(24,25)26/h2-11H,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVELPSFLNWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.